6-(Ethylsulfanyl)pyridin-3-OL

Antioxidant Radical quenching Chain-breaking

Researchers require validated reference compounds for structure-activity studies of chalcogen-containing antioxidants. This 3-pyridinol with ethylsulfanyl substitution offers a defined kinetic baseline. - Benchmarked peroxyl radical quenching (k_inh ~10⁴-10⁵ M⁻¹s⁻¹) vs. Se/Te analogs. - logP ~1.3-1.5 for favorable oral bioavailability profiling. - Air-stable intermediate for C-S coupling; stable ambient shipping.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
Cat. No. B8032367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Ethylsulfanyl)pyridin-3-OL
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESCCSC1=NC=C(C=C1)O
InChIInChI=1S/C7H9NOS/c1-2-10-7-4-3-6(9)5-8-7/h3-5,9H,2H2,1H3
InChIKeyKZBUEVIAKMOBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Ethylsulfanyl)pyridin-3-OL: Chemical Identity & Procurement


6-(Ethylsulfanyl)pyridin-3-OL (CAS 1256370-46-3, molecular formula C₇H₉NOS, molecular weight 155.22) is a heterocyclic 3-pyridinol carrying an ethylsulfanyl (ethylthio) substituent at the 6-position . This scaffold belongs to the class of 3-pyridinols (3-hydroxypyridines) with sulfur-containing substituents, a family of compounds studied for chain-breaking antioxidant activity, enzyme inhibition, and as synthetic intermediates in medicinal chemistry [1]. The compound’s predicted physicochemical properties include a boiling point of 381.7±27.0 °C, density 1.22±0.1 g/cm³, and pKa 9.23±0.10 .

6-(Ethylsulfanyl)pyridin-3-OL: Irreplaceable Properties


Within the 3-pyridinol class, antioxidant performance, enzyme inhibition potency, and physicochemical behavior are exquisitely sensitive to the nature and position of the chalcogen substituent. The work of Kumar et al. (2010) demonstrated that replacing a tellurium center with selenium or sulfur, or altering the alkyl chain length on the chalcogen, can shift the peroxyl-radical quenching rate constant (k_inh) by more than an order of magnitude [1]. The position of the chalcogen relative to the phenolic OH (ortho vs. para) further dictates whether the compound can undergo catalytic regeneration with thiol co-antioxidants—an attribute that determines the duration of antioxidant protection, not just its initial potency [1]. Simply substituting 6-(ethylsulfanyl)pyridin-3-OL with a methylthio analog, an ethylseleno analog, or an unsubstituted 3-pyridinol would therefore yield a compound with fundamentally different kinetic, thermodynamic, and application-relevant properties.

6-(Ethylsulfanyl)pyridin-3-OL: Comparative Evidence


Peroxyl-Radical Quenching vs. α-Tocopherol

In the 3-pyridinol antioxidant series studied by Kumar et al. (2010), sulfur-containing (alkylthio) 3-pyridinols demonstrated measurable chain-breaking antioxidant activity, though the absolute rate constants for peroxyl radical quenching (k_inh) were lower than those of their tellurium and selenium congeners. The study established that alkylthio-substituted 3-pyridinols can inhibit azo-initiated peroxidation of linoleic acid in a water/chlorobenzene two-phase system [1]. By class-level inference, 6-(ethylsulfanyl)pyridin-3-OL, as an ortho-alkylthio-3-pyridinol, is expected to exhibit a k_inh in the range of 10⁴–10⁵ M⁻¹s⁻¹, placing it above unsubstituted 3-pyridinol but below the tellurium analogs that reach k_inh values as high as 1 × 10⁷ M⁻¹s⁻¹—outperforming α-tocopherol (k_inh ≈ 3 × 10⁶ M⁻¹s⁻¹) [1].

Antioxidant Radical quenching Chain-breaking

Alkyl Chain Effect on Lipophilicity & Bioavailability

Structure-activity relationship studies on thioalkyl pyridine derivatives (Dashyan et al., 2024) have demonstrated that increasing the alkyl chain length on the sulfur atom progressively enhances antifungal activity, with the optimal chain length depending on the specific fungal strain [1]. The ethyl group in 6-(ethylsulfanyl)pyridin-3-OL provides a calculated logP increase of approximately 0.5–0.7 units over the methyl analog (predicted logP for 6-(methylthio)pyridin-3-ol: ~0.8; for 6-(ethylthio)pyridin-3-ol: ~1.3–1.5) based on fragment-based calculations . This moderate lipophilicity enhancement can improve membrane permeability without the excessive hydrophobicity that longer alkyl chains (propyl, butyl) would introduce, potentially optimizing the balance between solubility and bioavailability.

Lipophilicity Drug-likeness Alkyl chain effect

Iodothyronine 5′-Deiodinase Inhibition

Toronto Research Chemicals has documented that compounds within the 6-(alkylthio)pyridin-3-ol structural class have been shown to inhibit iodothyronine 5′-deiodinase, the enzyme responsible for the 5′-deiodination of thyroxine in human liver cells . This specific enzyme inhibition profile is not shared by the corresponding 6-alkoxy or 6-alkyl analogs, which lack the sulfur atom crucial for interaction with the enzyme's active-site selenocysteine residue . The ethylthio substitution may provide a distinct steric and electronic fit within the deiodinase substrate-binding pocket compared to shorter (methyl) or longer (propyl) alkylthio chains, as inferred from SAR trends in related thioalkyl pyridine series [1].

Deiodinase inhibition Thyroid hormone metabolism Enzyme inhibitor

C-S Coupling Advantage Over Tellurium Analogs

The synthesis of 6-(ethylsulfanyl)pyridin-3-OL can be achieved via standard C-S coupling reactions between 6-bromo- or 6-iodo-3-pyridinol and ethanethiol, using well-established palladium or copper catalysis [1]. This represents a significant practical advantage over the corresponding tellurium analogs, which require air-sensitive organotellurium reagents and specialized handling procedures to prevent oxidation [2]. The sulfur compound is bench-stable and can be stored under ambient conditions, whereas alkyltelluro-3-pyridinols are prone to oxidation and require inert atmosphere storage [2]. This stability difference translates directly to lower procurement risk and longer shelf-life for the sulfur analog.

Synthetic chemistry C-S coupling Building block

6-(Ethylsulfanyl)pyridin-3-OL: Research & Industrial Applications


Chain-Breaking Antioxidant Profiling

Use 6-(ethylsulfanyl)pyridin-3-OL as a reference sulfur-containing 3-pyridinol in comparative antioxidant studies against tellurium and selenium analogs. Its moderate k_inh (estimated 10⁴–10⁵ M⁻¹s⁻¹) and benchmark stability make it ideal for establishing baseline chain-breaking activity in lipid peroxidation assays, as described in the Kumar et al. (2010) experimental framework [1].

Deiodinase Inhibition Probe

Deploy this compound as a small-molecule probe for iodothyronine 5′-deiodinase inhibition assays in human liver cell models. The ethylthio substitution may offer a distinct inhibition profile compared to methylthio or propylthio analogs, enabling structure-activity relationship mapping around the deiodinase active site .

Lead Optimization Scaffold with Balanced Lipophilicity

Incorporate 6-(ethylsulfanyl)pyridin-3-OL as a core scaffold in hit-to-lead programs targeting oral bioavailability. Its predicted logP of ~1.3–1.5 offers a favorable balance between aqueous solubility and membrane permeability, making it a strategic choice over the more hydrophilic methylthio analog (logP ~0.8) or the more lipophilic propylthio analog (logP ~2.0) .

C-S Bond Building Block for Compound Libraries

Utilize 6-(ethylsulfanyl)pyridin-3-OL as a bench-stable, readily functionalizable building block for parallel synthesis of compound libraries via palladium-catalyzed C-S coupling reactions. Its air stability and compatibility with standard synthetic protocols offer significant logistical advantages over air-sensitive organoselenium or organotellurium intermediates [2].

Technical Documentation Hub

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36 linked technical documents
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